(3-Methylisoquinolin-5-yl)boronic acid

TRPV1 Antagonist Pain Management Medicinal Chemistry

Researchers need region-specific building blocks to reproduce SAR for clinical candidates. (3-Methylisoquinolin-5-yl)boronic acid enables the 3-methyl-5-substituted isoquinoline motif critical for TRPV1 antagonist A-1165442 (non-opioid analgesia) and ROCK inhibitors for ophthalmology. - Key intermediate for urea pharmacophore in pain and glaucoma programs - Enables Suzuki-Miyaura diversification to focused libraries - Reliable supply for hit-to-lead optimization

Molecular Formula C10H10BNO2
Molecular Weight 187.00 g/mol
Cat. No. B11905482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methylisoquinolin-5-yl)boronic acid
Molecular FormulaC10H10BNO2
Molecular Weight187.00 g/mol
Structural Identifiers
SMILESB(C1=C2C=C(N=CC2=CC=C1)C)(O)O
InChIInChI=1S/C10H10BNO2/c1-7-5-9-8(6-12-7)3-2-4-10(9)11(13)14/h2-6,13-14H,1H3
InChIKeyORTFKYYHJWWTAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3-Methylisoquinolin-5-yl)boronic acid


(3-Methylisoquinolin-5-yl)boronic acid is a specialized heteroaryl boronic acid building block characterized by its fused bicyclic isoquinoline core with a methyl substituent at the 3-position and a boronic acid functional group at the 5-position. The compound has a molecular formula of C10H10BNO2 and a molecular weight of 187.00 g/mol . This compound serves as a versatile reagent primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex biaryl and hetero-biaryl motifs that are foundational to many pharmaceutical and agrochemical programs .

Irreplaceability of (3-Methylisoquinolin-5-yl)boronic acid


Generic substitution of (3-Methylisoquinolin-5-yl)boronic acid with unsubstituted isoquinoline-5-boronic acid or other regioisomers is not scientifically valid due to the profound impact of the 3-methyl group on both electronic and steric properties, which in turn dictate reactivity, regioselectivity, and ultimately the success of complex synthetic sequences . The 3-methyl substituent on the isoquinoline ring alters the electron density of the heterocycle, influencing the rate of transmetalation in cross-coupling reactions and the stability of key intermediates . This specific substitution pattern is a core structural feature of advanced pharmaceutical leads, such as the TRPV1 antagonist A-1165442, where the 3-methyl-5-aminoisoquinoline motif is essential for target binding and pharmacokinetic profile [1].

Comparative Performance: (3-Methylisoquinolin-5-yl)boronic acid


A-1165442: Temperature-Neutral TRPV1 Antagonism

The (3-Methylisoquinolin-5-yl)boronic acid scaffold is a direct precursor to A-1165442, a TRPV1 antagonist with a differentiated pharmacological profile. While first-generation TRPV1 antagonists that block all modes of activation (heat, acid, capsaicin) cause hyperthermia, A-1165442 exhibits temperature-neutral antagonism [1]. The compound demonstrates an IC50 of 9 nM against human TRPV1 . This selectivity profile, enabled by the 3-methylisoquinolin-5-yl urea motif, avoids the body temperature elevation seen with earlier candidates and provides a clear advantage in preclinical models of osteoarthritis pain [1]. This specific substitution pattern is not accessible using generic isoquinoline-5-boronic acid.

TRPV1 Antagonist Pain Management Medicinal Chemistry

Patent Evidence: Boron-Containing ROCK Inhibitors

(3-Methylisoquinolin-5-yl)boronic acid and related derivatives are explicitly claimed as key intermediates in a patent for boron-containing isoquinoline compounds (US20220389035A1) [1]. These compounds are designed as Rho Kinase (ROCK) inhibitors, a class of therapeutics for glaucoma and ocular neuropathies. The patent claims the specific boron-containing isoquinoline scaffold for its ability to act as a neuroprotective and neuro-regenerative agent, promoting retinal ganglion cell survival and axon regeneration, a mechanism not addressed by current intraocular pressure-lowering agents [1].

ROCK Inhibitor Glaucoma Ophthalmology

Favorable Lipophilicity for Drug Formulation

The calculated physicochemical properties of (3-Methylisoquinolin-5-yl)boronic acid offer a baseline for assessing its utility. Its predicted LogP (cLogP) is 1.50, and the fraction of sp3-hybridized carbons (Fsp3) is 0.1 . While no direct comparative experimental LogP data is available for close analogs, the cLogP value of 1.50 suggests moderate lipophilicity, positioning it between highly polar and extremely lipophilic building blocks [1].

Drug Discovery Physicochemical Properties Preformulation

Regioselective Cross-Coupling Enabled by Substitution Pattern

The 5-position boronic acid group on the 3-methylisoquinoline scaffold provides a unique reactivity profile compared to other regioisomers (e.g., 4-, 6-, 8- substituted). While specific yield data for (3-Methylisoquinolin-5-yl)boronic acid is not publicly reported, the broader class of isoquinoline boronic acids demonstrates high yields in Suzuki couplings. For instance, isoquinoline-5-boronic acid achieves selective C-1 arylation with 1,4-dichlorophthalazine, a transformation where other regioisomers would give different selectivity [1]. The presence of the 3-methyl group is expected to further modulate this selectivity by altering the electronic environment of the heterocycle, thereby influencing the transmetalation step in palladium-catalyzed cycles .

Organic Synthesis Suzuki-Miyaura Coupling Chemoselectivity

Key Applications of (3-Methylisoquinolin-5-yl)boronic acid


Next-Generation TRPV1 Antagonists for Chronic Pain

This compound is the cornerstone for synthesizing the urea pharmacophore of A-1165442, a clinical-stage TRPV1 antagonist with a superior safety profile. Researchers focused on developing non-opioid analgesics for osteoarthritis and other chronic pain conditions will require this specific building block to replicate the published structure-activity relationship (SAR) that avoids hyperthermia [1].

Boron-Containing ROCK Inhibitors for Glaucoma

As described in patent US20220389035A1, (3-Methylisoquinolin-5-yl)boronic acid and its analogs are key intermediates for creating novel ROCK inhibitors. These compounds offer a dual mechanism of lowering intraocular pressure and providing neuroprotection, a significant advancement over current therapies. This application is highly relevant for ophthalmic drug discovery programs [2].

Heterocyclic Library Synthesis via Suzuki Coupling

The compound's primary function as a boronic acid makes it an essential reagent for diversifying core scaffolds. It can be coupled with a vast array of aryl and heteroaryl halides to generate focused libraries of 3-methyl-5-substituted isoquinolines for hit-to-lead optimization in medicinal chemistry campaigns .

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